3-Bromothiophene-4-boronic acid
Overview
Description
(4-Bromothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C₄H₄BBrO₂S. It is a valuable precursor in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound is characterized by the presence of a bromine atom and a boronic acid group attached to a thiophene ring, making it a versatile building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 3-Bromothiophene-4-boronic acid, also known as (4-Bromothiophen-3-yl)boronic acid or 4-BROMOTHIOPHENE-3-BORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many synthetic chemical reactions .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a variety of chemical environments.
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura couplings, a type of carbon-carbon bond-forming reaction .
Cellular Effects
Boronic acids are known to have various effects on cells, often depending on the specific cellular context .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura couplings, a type of carbon-carbon bond-forming reaction .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 196-198°C and should be stored in a refrigerator .
Metabolic Pathways
Boronic acids are known to be involved in various chemical reactions, including Suzuki-Miyaura couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Bromothiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)₃ or B(OMe)₃ . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids, including (4-Bromothiophen-3-yl)boronic acid, often employs hydroboration techniques. This involves the addition of a borane (BH₃) to an alkene or alkyne, followed by oxidation to yield the desired boronic acid . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Bromothiophen-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Bromothiophen-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- Thiophen-3-ylboronic acid
Comparison: (4-Bromothiophen-3-yl)boronic acid is unique due to the presence of both a bromine atom and a thiophene ring, which impart distinct electronic properties and reactivity compared to other boronic acids . This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.
Properties
IUPAC Name |
(4-bromothiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJEVFFYNCPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629617 | |
Record name | (4-Bromothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-76-8 | |
Record name | (4-Bromothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothiophene-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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